molecular formula C9H19NO B13334316 3-[(4-Methylpentan-2-yl)oxy]azetidine

3-[(4-Methylpentan-2-yl)oxy]azetidine

Cat. No.: B13334316
M. Wt: 157.25 g/mol
InChI Key: ULSXUSGPRPBKFM-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are valuable building blocks in organic synthesis. google.commagtech.com.cn Their inherent ring strain, a consequence of the deviation from ideal bond angles, makes them susceptible to ring-opening reactions, providing access to a variety of acyclic amine derivatives that would be challenging to synthesize through other means. This reactivity, combined with their conformational rigidity, makes them attractive scaffolds for constructing complex molecules. magtech.com.cn The azetidine (B1206935) ring can be found in a range of natural products and has been incorporated into numerous synthetic compounds with diverse biological activities. nih.govgoogle.com

Overview of Azetidine Ring Systems: Historical Context and Fundamental Challenges

The synthesis of azetidines has historically been a challenge for organic chemists. The primary obstacle lies in overcoming the ring strain associated with the four-membered ring, which often leads to low yields and the formation of side products during synthesis. researchgate.net Early methods for azetidine synthesis were often limited in scope and required harsh reaction conditions. However, significant advancements in synthetic methodologies have been made, including intramolecular cyclizations, cycloaddition reactions, and ring expansions of smaller heterocycles, which have made these valuable scaffolds more accessible. magtech.com.cnresearchgate.net Despite these advances, the synthesis of polysubstituted and sterically hindered azetidines remains an active area of research.

Importance of Azetidine Derivatives as Molecular Scaffolds

Azetidine derivatives are increasingly recognized for their potential as molecular scaffolds in medicinal chemistry. The rigid nature of the azetidine ring can help to pre-organize appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Furthermore, the introduction of an azetidine moiety can favorably modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Azetidines have been successfully employed as bioisosteres for other cyclic and acyclic functionalities in drug design, leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Specific Context of 3-Substituted Azetidines, including Ether Derivatives

Among the various classes of azetidine derivatives, those substituted at the 3-position are of particular interest. The 3-position offers a versatile handle for introducing a wide range of functional groups, including ether linkages. 3-Alkoxyazetidines, such as the titular compound 3-[(4-Methylpentan-2-yl)oxy]azetidine, combine the structural features of the azetidine ring with the chemical properties of an ether. The synthesis of such compounds typically involves the etherification of 3-hydroxyazetidine, a readily accessible precursor. The Williamson ether synthesis, a classic and robust method for forming ether bonds, is a viable route for the preparation of these derivatives. byjus.comtcichemicals.comwikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile. wikipedia.orgmasterorganicchemistry.com

Research Findings on Analogous 3-Alkoxyazetidines

To understand the potential characteristics of this compound, it is instructive to examine data from analogous 3-alkoxyazetidine derivatives. The following table summarizes typical data that would be collected for such compounds, although the values for the specific target compound are predicted based on general chemical principles.

PropertyPredicted Value/Observation for this compoundRationale/Comparison with Analogues
Molecular Formula C9H19NOBased on the structure
Molecular Weight 157.26 g/mol Calculated from the molecular formula
Boiling Point Estimated to be in the range of 180-220 °CHigher than simpler alkoxyazetidines due to increased molecular weight and van der Waals forces from the branched alkyl chain.
Solubility Low in water, high in organic solvents like ethanol, ether, and dichloromethane.The presence of the large, nonpolar 4-methylpentan-2-yl group will dominate the solubility profile, making it significantly less water-soluble than the parent 3-hydroxyazetidine.
pKa of Conjugate Acid Estimated to be around 9-10The basicity of the azetidine nitrogen is influenced by the electron-donating or -withdrawing nature of the substituent at the 3-position. An alkoxy group is generally considered to have a modest electron-withdrawing inductive effect, which might slightly decrease the basicity compared to an unsubstituted azetidine. nih.gov
¹H NMR (predicted) Complex multiplets for the 4-methylpentan-2-yl group; characteristic signals for the azetidine ring protons.The azetidine ring protons would likely appear as multiplets in the 2.5-4.0 ppm region. The protons of the 4-methylpentan-2-yl group would show characteristic splitting patterns and chemical shifts.
¹³C NMR (predicted) Signals corresponding to the nine carbon atoms, with the carbons of the azetidine ring appearing at distinct chemical shifts.The carbon attached to the oxygen would be shifted downfield.

Detailed Research Findings on the Synthesis of 3-Ether Substituted Azetidines

The most plausible synthetic route to this compound is via the Williamson ether synthesis. This would involve the following key steps:

Protection of the Azetidine Nitrogen: The nitrogen atom of 3-hydroxyazetidine is typically protected with a suitable group (e.g., Boc, Cbz, or benzyl) to prevent it from interfering with the subsequent etherification reaction.

Formation of the Alkoxide: The protected 3-hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.

Nucleophilic Substitution: The alkoxide is then reacted with a suitable electrophile, such as 2-bromo-4-methylpentane (B50952) or 2-tosyloxy-4-methylpentane. The alkoxide attacks the electrophilic carbon, displacing the bromide or tosylate leaving group in an SN2 reaction to form the protected ether.

Deprotection: The protecting group on the azetidine nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group or hydrogenolysis for a benzyl (B1604629) group) to yield the final product, this compound.

The success of the SN2 reaction is dependent on the steric hindrance at the electrophilic carbon. In this case, the electrophile is a secondary alkyl halide, which can sometimes lead to competing elimination reactions. masterorganicchemistry.com Careful optimization of reaction conditions, such as temperature and solvent, would be necessary to maximize the yield of the desired ether product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(4-methylpentan-2-yloxy)azetidine

InChI

InChI=1S/C9H19NO/c1-7(2)4-8(3)11-9-5-10-6-9/h7-10H,4-6H2,1-3H3

InChI Key

ULSXUSGPRPBKFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC1CNC1

Origin of Product

United States

Reactivity and Transformations of the Azetidine Core

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

The considerable ring strain in azetidines is the principal driving force behind their characteristic reactions. rsc.orgresearchwithrutgers.comresearchgate.net This inherent strain energizes the molecule, making the cleavage of the C-N or C-C bonds within the ring thermodynamically favorable. rsc.org Consequently, azetidines can participate in a variety of reactions that relieve this strain, leading to the formation of more stable, open-chain or larger ring structures. researchgate.netbeilstein-journals.org The reactivity is often triggered under appropriate conditions, allowing for controlled transformations. rsc.orgresearchwithrutgers.com This "strain-release" principle is a cornerstone of azetidine chemistry, enabling their use as versatile synthetic intermediates. beilstein-journals.orgnih.gov The presence of the ether linkage at the 3-position of "3-[(4-Methylpentan-2-yl)oxy]azetidine" can influence the regioselectivity of these strain-driven reactions.

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a prominent class of transformations for azetidines, driven by the release of ring strain. rsc.orgresearchwithrutgers.com These reactions can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized acyclic products.

Azetidines, particularly when activated, are susceptible to nucleophilic attack, resulting in ring cleavage. researchwithrutgers.com The regioselectivity of nucleophilic ring-opening is influenced by the substitution pattern on the azetidine ring. magtech.com.cn Generally, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects can also play a significant role in directing the nucleophilic attack. magtech.com.cn For "this compound," nucleophilic attack could potentially occur at either the C2 or C4 position, leading to different regioisomeric products. The outcome would be dependent on the nature of the nucleophile and the reaction conditions.

NucleophileAttacking PositionProduct TypeReference
HalidesC2 or C4γ-Haloamines researchgate.net
AminesC2 or C41,3-Diamines magtech.com.cn
AlcoholsC2 or C4γ-Amino ethers wikipedia.org
ThiolsC2 or C4γ-Amino thiols beilstein-journals.org
Carbon NucleophilesC2 or C4Functionalized amines nih.gov

The presence of an acid can facilitate the ring-opening of azetidines by protonating the ring nitrogen, which enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack. researchwithrutgers.com This process is often pH-dependent, with more rapid decomposition occurring at lower pH values. nih.gov The acid-promoted ring-opening of "this compound" would likely involve the protonation of the azetidine nitrogen, followed by attack of a nucleophile (such as the conjugate base of the acid or a solvent molecule) at one of the ring carbons. This can lead to the formation of a γ-amino alcohol or other functionalized open-chain products.

Azetidines can undergo ring-opening reactions in the presence of electron-rich aromatic and heteroaromatic compounds, driven by the release of ring strain. This type of reaction typically requires activation of the azetidine ring, often by an N-activating group. The arene or heteroarene acts as a nucleophile, attacking one of the electrophilic carbon atoms of the activated azetidine ring. This results in the formation of a new carbon-carbon bond and the cleavage of a carbon-nitrogen bond in the azetidine, leading to the synthesis of arylated or heteroarylated amine derivatives.

Ring-Expansion and Rearrangement Reactions of Azetidines

Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive ring-expansion and rearrangement reactions, providing access to larger and more complex heterocyclic systems. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net

Azetidines serve as valuable precursors for the synthesis of larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. rsc.orgresearchwithrutgers.com These transformations often proceed through the formation of a reactive intermediate, such as an azetidinium ylide or a bicyclic azetidinium species, which then undergoes a rearrangement or further reaction to yield the expanded ring system. bohrium.com For instance, the reaction of an azetidine with a carbene precursor can lead to a one-carbon ring expansion to form a pyrrolidine (B122466). acs.org Similarly, intramolecular cyclization of a side chain attached to the azetidine ring can lead to bicyclic intermediates that, upon nucleophilic cleavage, yield larger monocyclic heterocycles. bohrium.com The specific substitution pattern on the "this compound" could be exploited to direct these ring-expansion reactions towards specific larger heterocyclic frameworks.

Starting MaterialReagent/ConditionProductReference
AzetidineDiazo compound/Copper catalystPyrrolidine acs.org
2-(3-hydroxypropyl)azetidineActivation of alcohol, NucleophilePyrrolidine and/or Azepane researchgate.net
Azetidine KetonePhotochemical rearrangementPyrrole bhu.ac.in

Specific Rearrangement Pathways (e.g., 2,3-rearrangement)

Sigmatropic rearrangements, particularly acs.orgmdpi.com-rearrangements, represent a powerful class of transformations for azetidine derivatives, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. wikipedia.org One of the most relevant of these is the aza-Wittig rearrangement, which involves the acs.orgmdpi.com-sigmatropic rearrangement of an alpha-metalated tertiary amine. wikipedia.orgchemistry-reaction.com While direct examples involving 3-alkoxyazetidines are scarce, the principles of this rearrangement can be applied to predict potential transformations.

For a compound like this compound, if the nitrogen were part of a suitable tertiary amine and an adjacent carbon could be deprotonated, a acs.orgmdpi.com-rearrangement could potentially occur. These reactions proceed through a concerted, five-membered cyclic transition state. organic-chemistry.org The stereochemical outcome of such rearrangements is often predictable, with a high preference for the formation of the E-alkene. wikipedia.org

Another related transformation is the Stevens rearrangement, a acs.orgnih.gov-rearrangement of ammonium (B1175870) ylides, which has been successfully applied to the ring expansion of azetidines to pyrrolidines. chemrxiv.orgresearchgate.net This process typically involves the reaction of an azetidine with a diazo compound in the presence of a metal catalyst to form an ylide, which then rearranges. chemrxiv.org

Functionalization of Azetidine Derivatives

The functionalization of the azetidine core is a critical aspect of its application in medicinal chemistry and materials science. acs.org A variety of methods have been developed to introduce substituents onto the azetidine ring, leveraging both the inherent reactivity of the ring and the directing effects of existing functional groups.

Direct Functionalization Strategies (e.g., C(sp³)–H functionalization)

Direct C(sp³)–H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, and azetidines are no exception. acs.org Palladium-catalyzed C–H activation has been successfully employed for the arylation of azetidines. acs.org These reactions often utilize a directing group to control the regioselectivity of the functionalization. For a 3-oxy-azetidine derivative, the oxygen atom could potentially influence the regioselectivity of C–H activation, although this would be highly dependent on the reaction conditions and the specific directing group employed. Research has shown that even in the absence of a directing group, the inherent electronic properties of the substrate can influence the site of C–H activation. chem-station.com

Organocatalytic C–H activation presents a metal-free alternative for the functionalization of amines. chemrxiv.org These reactions can proceed through various mechanisms, including those involving a "tert-amino effect" where an N,N-dialkyl-substituted aniline (B41778) can undergo cyclization with an imine. chemrxiv.org

Alkylation and Arylation Reactions

The nitrogen atom of the azetidine ring can be readily alkylated or arylated. Furthermore, the carbon framework of azetidine derivatives can undergo alkylation and arylation through various methods. For instance, 3-hydroxyazetidine can be O-alkylated to introduce various substituents at the 3-position. nih.gov

Cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to the arylation of azetidines. Iron- and cobalt-catalyzed cross-coupling reactions between iodo-azetidines and Grignard reagents have been shown to be efficient and chemoselective, tolerating a wide range of (hetero)aryl Grignard reagents. Similarly, palladium-catalyzed cross-coupling reactions provide a versatile route to arylated azetidines.

Chemoselective Displacement Reactions

The 3-position of the azetidine ring is a prime target for functionalization via nucleophilic substitution. A hydroxyl group at this position can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by a variety of nucleophiles. This strategy has been employed to synthesize a range of 3-substituted azetidines. For example, the 3-mesyloxy group on an N-protected azetidine can be displaced by amines to afford 3-aminoazetidine derivatives. acs.org This approach offers a straightforward method to introduce diverse functionality at the C-3 position.

Lithiation and Electrophilic Trapping

Directed metalation, particularly lithiation, followed by trapping with an electrophile is a powerful method for the functionalization of heterocyclic compounds. The regioselectivity of lithiation is often controlled by a directing group. In the case of N-Boc-3-methoxyazetidine, treatment with s-BuLi leads to α-lithiation followed by the elimination of lithium methoxide (B1231860) to generate an N-Boc-2-azetine intermediate. This intermediate can then be further lithiated and trapped with various electrophiles to yield 2-substituted 2-azetines. nih.gov This reaction highlights a unique reactivity pattern for a 3-alkoxyazetidine derivative.

The following table summarizes the results of electrophile trapping of the in situ generated N-Boc-2-lithio-2-azetine from N-Boc-3-methoxyazetidine: nih.gov

ElectrophileProductYield (%)
D₂O2-Deuterio-N-Boc-2-azetine88
MeIN-Boc-2-methyl-2-azetine75
PhCHON-Boc-2-(hydroxy(phenyl)methyl)-2-azetine85
(CH₂)₂ON-Boc-2-(2-hydroxyethyl)-2-azetine68
Me₃SiClN-Boc-2-(trimethylsilyl)-2-azetine90
PhSSO₂PhN-Boc-2-(phenylthio)-2-azetine72

This data is based on the reactions of N-Boc-3-methoxyazetidine as a model for the reactivity of 3-alkoxyazetidines. nih.gov

This methodology provides a concise route to a variety of 2-substituted azetine derivatives, which can be further manipulated. The success of this strategy underscores the synthetic potential that lies within the functionalization of 3-oxy-azetidines through lithiation and electrophilic trapping.

Applications of Azetidine Scaffolds in Chemical Science

Azetidines as Versatile Synthons and Building Blocks in Organic Synthesis

The inherent strain within the four-membered ring makes azetidines excellent candidates for reactions involving ring-opening or ring-expansion, serving as versatile intermediates or synthons in organic synthesis. researchgate.netrsc.org Their utility is further enhanced by the development of numerous synthetic methods that allow for the construction of densely functionalized azetidine (B1206935) cores. magtech.com.cnorganic-chemistry.org These methods include intramolecular cyclizations, cycloadditions, and ring contractions of larger heterocycles. magtech.com.cn

Precursors for Complex Heterocyclic Architectures

Azetidines serve as valuable precursors for synthesizing more complex and often larger heterocyclic systems. Their strain-driven reactivity can be harnessed to perform ring-expansion reactions, transforming the four-membered ring into five-membered (pyrrolidines) or seven-membered (azepanes) heterocycles. researchgate.net For instance, room temperature iodocyclisation of homoallylamines can produce 2-(iodomethyl)azetidine derivatives, which can then be thermally isomerized to form 3-iodopyrrolidine (B174656) derivatives. bham.ac.uk

Furthermore, the nucleophilic ring-opening of azetidines provides a pathway to highly substituted acyclic amines, which are themselves important building blocks in organic synthesis. rsc.org The development of methods for the divergent preparation of substituted azetidines from a common four-membered ring precursor allows for the creation of a wide array of complex molecules. researchgate.net This versatility establishes the azetidine scaffold as a key intermediate for accessing a broad range of nitrogen-containing compounds.

Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for biological screening. nih.govacs.orgnih.gov The azetidine ring is an attractive scaffold for DOS due to its rigid, three-dimensional structure and the potential for functionalization at multiple positions. nih.govacs.orgresearchgate.netbroadinstitute.org By starting with a densely functionalized azetidine core, a wide variety of fused, bridged, and spirocyclic ring systems can be accessed through various chemical transformations. nih.govacs.orgbroadinstitute.org

Researchers have successfully synthesized and diversified azetidine-based scaffolds to create libraries of lead-like molecules, particularly for targeting the central nervous system. nih.govacs.orgbroadinstitute.org For example, a 1976-membered library of spirocyclic azetidines has been generated using solid-phase synthesis techniques. nih.govbroadinstitute.org This approach highlights the utility of the azetidine core in systematically exploring chemical space and generating novel molecular architectures for drug discovery and chemical biology. researchgate.net

Azetidine Derivatives in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as highly effective ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk Their rigid four-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions. rsc.org

Chiral Ligands for Metal-Catalyzed Reactions (e.g., Palladium, Copper, Zinc)

Chiral azetidines have been successfully employed as ligands in numerous metal-catalyzed asymmetric reactions. researchgate.netljmu.ac.uk The nitrogen atom of the azetidine ring, along with other strategically placed donor atoms, can coordinate to a metal center, creating a chiral catalyst capable of inducing high levels of enantioselectivity.

Palladium: Azetidine-based ligands have been used in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and allylic amination. rsc.orgmdpi.com For example, Pd-catalyzed asymmetric allylation of azalactones has been used to synthesize chiral azetidines with high enantioselectivity. rsc.org

Copper: Enantiomerically pure 2,4-cis-disubstituted amino azetidines have served as effective ligands for copper-catalyzed Henry reactions, achieving excellent enantiomeric excess (>99% ee) for the products. ljmu.ac.uk Copper-catalyzed asymmetric boryl allylation of azetines also provides a convenient route to chiral 2,3-disubstituted azetidines. acs.org

Zinc: Azetidine-derived binuclear zinc catalysts have shown high efficacy in asymmetric Michael additions of phosphites, where the rigidity of the azetidine scaffold enhances the control of the catalytic pocket and leads to increased enantioselectivity. rsc.org High levels of enantioselectivity have also been achieved in the diethylzinc (B1219324) addition to aldehydes using N-substituted-azetidinyl methanols as chiral catalysts. researchgate.net

Organocatalytic Applications

Beyond their role as ligands in metal catalysis, chiral azetidines function as potent organocatalysts. researchgate.netbirmingham.ac.uk These small organic molecules can catalyze reactions without the need for a metal, offering advantages in terms of cost, toxicity, and environmental impact. researchgate.net Azetidine-derived organocatalysts have been utilized in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk For example, L-azetidine carboxylic acid has been used as a catalyst for the electrophilic amination of ketones and aldehydes. researchgate.net Phenyl phosphinic acid has been shown to be an effective catalyst in Ugi and Passerini three-component reactions involving 4-oxoazetidine-2-carbaldehydes. acs.org

Design Principles for Chiral Azetidine Catalysts

The effectiveness of chiral azetidine derivatives in asymmetric catalysis stems from several key design principles. The inherent rigidity of the four-membered ring is a primary advantage, as it reduces conformational flexibility and creates a well-defined and predictable chiral environment around the catalytic center. rsc.org This rigidity leads to enhanced control over the transition state of the reaction, resulting in higher enantioselectivity. rsc.org

Furthermore, the substitution pattern on the azetidine ring can be systematically varied to fine-tune the steric and electronic properties of the catalyst. ljmu.ac.uk This allows for the optimization of the catalyst for a specific reaction, maximizing both reactivity and selectivity. Computational studies have revealed the importance of substituents in determining the stereochemical outcome of catalyzed reactions. ljmu.ac.uk The ability to rationally design and synthesize a diverse range of chiral azetidine catalysts makes them a powerful and versatile tool for modern asymmetric synthesis. rsc.org

Applications in Materials Science

The unique structural and chemical properties of azetidines, primarily their significant ring strain of approximately 25.4 kcal/mol, make them valuable building blocks in materials science. rsc.org This inherent strain allows for controlled ring-opening reactions, which can be harnessed to create novel polymers and functional materials. rsc.org Furthermore, the rigid, puckered conformation of the azetidine ring can impart specific stereochemical and physical properties to materials, influencing factors such as density, thermal stability, and mechanical strength. researchgate.netresearchgate.net

The design of materials incorporating azetidine scaffolds is guided by several key principles that leverage the unique characteristics of this heterocyclic system. A primary consideration is the strategic functionalization of the azetidine ring to control the physicochemical properties of the resulting material. chemrxiv.orgacs.org For instance, in the development of energetic materials, the introduction of nitro groups onto the azetidine core is a key design strategy to enhance energy density and performance. researchgate.netchemrxiv.orgacs.org

The stereochemistry and regiochemistry of substituents on the azetidine ring play a crucial role in determining the physical properties of the bulk material. chemrxiv.orgacs.org Research on azetidine-based energetic materials has shown that different stereoisomers of the same functionalized azetidine can exhibit significant variations in properties such as melting point, density, and sensitivity. researchgate.netchemrxiv.orgacs.org This highlights the importance of precise synthetic control to achieve desired material characteristics. For a compound like 3-[(4-Methylpentan-2-yl)oxy]azetidine , the stereochemistry at the 2-position of the pentyl group and the 3-position of the azetidine ring would be critical design parameters, although specific studies are lacking.

Key design principles for azetidine-based materials include:

Leveraging Ring Strain: The inherent strain of the azetidine ring can be utilized as a driving force for polymerization or other bond-forming reactions. rsc.org

Control of Stereochemistry: The spatial arrangement of substituents on the rigid azetidine scaffold can be used to control the packing and intermolecular interactions in the solid state, thereby tuning the material's properties. researchgate.netchemrxiv.orgacs.org

Functional Group Introduction: The incorporation of specific functional groups onto the azetidine ring allows for the tailoring of properties such as energy content, solubility, and reactivity. chemrxiv.orgacs.org

The synthetic versatility of the azetidine scaffold has enabled the development of novel materials with properties that can be finely tuned for specific applications. A notable example is in the field of energetic materials, where azetidine derivatives have been explored as potential high-performance melt-castable explosives and liquid propellant plasticizers. chemrxiv.orgacs.org By systematically varying the substituents on the azetidine ring, researchers have been able to modulate the energetic performance, thermal stability, and sensitivity of these materials. researchgate.netchemrxiv.orgacs.org

The data below, derived from studies on nitroazetidines, illustrates how functionalization impacts key properties relevant to energetic materials. While no such data exists for This compound , it provides a framework for understanding how the azetidine core can be modified to achieve desired material characteristics.

PropertySignificance in Materials ScienceInfluence of Azetidine Scaffold
DensityHigher density can lead to improved energetic performance.The rigid azetidine core can promote efficient crystal packing, leading to higher density materials. researchgate.net
Thermal StabilityCrucial for safe handling and storage of materials.The stability of the azetidine ring and its substituents determines the decomposition temperature. researchgate.net
Oxygen BalanceA measure of the degree to which a material can oxidize itself, important for energetic applications.The introduction of oxygen-rich functional groups (e.g., nitro groups) on the azetidine ring can improve the oxygen balance. researchgate.net

The development of such materials is often enabled by advances in synthetic methodologies, such as visible-light-mediated reactions, that allow for the efficient and scalable synthesis of densely functionalized azetidines. chemrxiv.orgacs.org These synthetic strategies are crucial for exploring the vast chemical space of azetidine derivatives and identifying new materials with optimized properties.

The conformationally constrained nature of the azetidine ring makes it an attractive scaffold for the synthesis of polymers with well-defined architectures. rsc.orgenamine.net The primary method for incorporating azetidines into polymer chains is through ring-opening polymerization (ROP), which can be initiated by cationic or anionic methods. rsc.orgnih.govutwente.nlrsc.org

Cationic ring-opening polymerization of azetidine and its N-alkylated derivatives typically leads to the formation of poly(trimethylenimine)s, which can be linear or branched depending on the reaction conditions and the monomer structure. researchgate.netutwente.nl These polyamines have a range of potential applications, including as coatings, in CO2 adsorption, and for chelation. rsc.org Anionic ring-opening polymerization has also been explored, particularly for N-sulfonylated azetidines, which can produce linear polymers with controlled molecular weights and low dispersities. nih.gov

The rigidity of the azetidine scaffold can influence the properties of the resulting polymers. For example, incorporating azetidine-2-carboxylic acid into polypeptide chains has been shown to increase the flexibility of the polymer compared to its proline-containing counterpart. nih.gov This is due to the larger number of allowed conformational states for the azetidine residue within the polypeptide. nih.gov

The table below summarizes key aspects of azetidine polymerization.

Polymerization MethodTypical MonomersResulting Polymer StructurePotential Applications
Cationic Ring-Opening Polymerization (CROP)Azetidine, N-alkylazetidinesBranched or linear poly(trimethylenimine)s utwente.nlCoatings, CO2 adsorption, chelation rsc.org
Anionic Ring-Opening Polymerization (AROP)N-sulfonylated azetidinesLinear poly(trimethylenimine)s with controlled molecular weight nih.govAdvanced materials requiring well-defined polymer architectures

While the polymerization of This compound has not been specifically reported, its structure suggests it could potentially undergo ring-opening polymerization to yield a functionalized polyamine. The bulky (4-methylpentan-2-yl)oxy substituent would likely influence the polymerization kinetics and the properties of the resulting polymer, such as its solubility and thermal characteristics. However, without experimental data, such possibilities remain speculative.

Theoretical and Computational Investigations

Mechanistic Studies of Azetidine (B1206935) Transformations

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of reactions involving azetidines. Through the modeling of reaction pathways, transition states, and intermediates, researchers can gain a deeper understanding of the factors that control these transformations.

The formation of the azetidine ring often involves intricate multi-step processes. Computational studies have been instrumental in mapping out the potential energy surfaces of these reactions, identifying the most plausible pathways, and characterizing the high-energy transition states that govern reaction rates and selectivity.

A notable example is the visible-light-mediated aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.govresearchgate.netnih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated a pathway involving a triplet energy transfer from a photocatalyst to the alkene. nih.govresearchgate.netnih.gov This generates a triplet-state diradical intermediate, which then undergoes a stepwise cycloaddition with the imine. researchgate.netresearchgate.net The analysis of the transition states for the C-C and C-N bond-forming steps helps to explain the observed diastereoselectivity of the reaction. researchgate.net

In the lanthanum(III) triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines, computational studies have been crucial in explaining the observed regioselectivity. frontiersin.orgnih.gov Calculations of the transition states for the nucleophilic attack of the amine at the two different carbons of the epoxide ring revealed that the pathway leading to the azetidine product has a significantly lower activation energy compared to the alternative pathway that would form a pyrrolidine (B122466). frontiersin.org These computational results suggest that the coordination of the lanthanum catalyst to both the substrate and product plays a key role in directing the reaction towards the formation of the four-membered ring. frontiersin.org

The table below summarizes key findings from computational studies on transition states in azetidine formation reactions.

Reaction TypeKey Findings from Transition State AnalysisReference
Aza Paternò-BüchiTriplet energy transfer from a photocatalyst leads to a stepwise cycloaddition via a diradical intermediate. The diastereoselectivity is determined by the relative energies of the transition states for C-C and C-N bond formation. nih.govresearchgate.netnih.gov
La(OTf)₃-catalyzed aminolysisThe transition state leading to azetidine formation is significantly lower in energy than the one for the competing pyrrolidine formation, explaining the observed regioselectivity. frontiersin.orgnih.gov
Palladium-catalyzed C-H aminationIntramolecular cyclization proceeds via an octahedral Pd(IV) species, with the reductive elimination step being key to forming the azetidine ring. rsc.org

In the context of the aza Paternò-Büchi reaction, the formation of a 1,4-biradical intermediate is a key mechanistic feature. researchgate.net Computational studies have shown that the relative stability of the different possible biradical intermediates can influence the final stereochemical outcome of the cycloaddition. researchgate.net The intersystem crossing from the triplet to the singlet state of this biradical is a crucial step that precedes the final ring-closing to form the azetidine.

Another important class of reactions where intermediates play a pivotal role is the copper-catalyzed radical cyclization of ynamides to form azetidines. nih.gov This transformation proceeds via a 4-exo-dig cyclization, a pathway that is generally disfavored according to Baldwin's rules. Computational studies could help to understand how the radical intermediate is stabilized and how the presence of the nitrogen atom facilitates this unusual ring closure. The resulting vinyl radical intermediate is a key species that dictates the subsequent reaction steps. nih.gov

The table below highlights the role of key intermediates in different azetidine formation reactions.

Reaction TypeKey Intermediate(s)Role of Intermediate(s)Reference
Aza Paternò-Büchi1,4-BiradicalDetermines the stereochemical outcome of the cycloaddition and undergoes intersystem crossing before ring closure. researchgate.net
Copper-catalyzed radical cyclizationVinyl radicalFormed via a 4-exo-dig cyclization and is a key species in the reaction cascade. nih.gov
Ring expansion of aziridinesAzetidinium ionActs as a reactive intermediate that undergoes nucleophilic ring-opening. researchgate.net

Computational Approaches for Reaction Design and Prediction

Beyond mechanistic elucidation, computational chemistry is increasingly being used as a predictive tool in the design of novel reactions for the synthesis of azetidines. By modeling the electronic properties of reactants and the energetics of potential reaction pathways, chemists can pre-screen potential substrates and catalysts, thereby accelerating the discovery of new synthetic methods. mit.edu

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net In the field of azetidine chemistry, DFT calculations are widely employed to investigate various aspects of their synthesis and reactivity.

One powerful application of DFT is the prediction of reaction feasibility by calculating the frontier molecular orbital (FMO) energies of the reactants. nih.gov For instance, in the visible light-mediated aza Paternò-Büchi reaction, the success of the reaction is dependent on the efficient matching of the FMO energies of the alkene and the oxime. nih.gov DFT calculations can accurately predict these energies, allowing researchers to identify suitable reaction partners without the need for extensive experimental screening. nih.govmit.edu

DFT calculations are also crucial for understanding the regioselectivity of reactions. In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxides, DFT was used to calculate the energies of the transition states for the two possible ring-closing pathways, correctly predicting the formation of the azetidine over the pyrrolidine. frontiersin.org

Predicting the stereochemical outcome of a reaction is a major challenge in organic synthesis. Molecular modeling techniques, often in conjunction with DFT calculations, provide a powerful approach to understanding and predicting the stereoselectivity of reactions that form chiral azetidines.

For example, in the Staudinger reaction between ketenes and imines to form β-lactams (2-azetidinones), the observed cis/trans diastereoselectivity can be rationalized through computational modeling of the reaction intermediates and transition states. mdpi.com The relative energies of the different transition states leading to the cis and trans products can be calculated, providing a quantitative prediction of the diastereomeric ratio. These models can also account for the potential isomerization of the starting imine, which can have a significant impact on the final stereochemical outcome. mdpi.com

The table below provides examples of how molecular modeling is used to predict stereoselectivity in azetidine-related synthesis.

Reaction TypeModeling ApproachPredicted OutcomeReference
Staudinger reactionDFT calculations of transition state energiesDiastereomeric ratio (cis/trans) mdpi.com
Aza Paternò-Büchi reactionAnalysis of biradical intermediate stabilityDiastereoselectivity researchgate.net
Iodine-mediated cyclizationNMR spectroscopy and X-ray crystallography confirmed by molecular modelsRelative stereochemistry of substituted azetidines nih.gov

Conformational Analysis of Azetidine Derivatives

The four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. Understanding the conformational preferences of azetidine derivatives is crucial, as it can impact their reactivity and biological activity.

Computational methods, alongside experimental techniques like NMR spectroscopy, have been instrumental in elucidating the conformational landscape of azetidines. nih.govnih.govnih.govresearchgate.netresearchgate.net Ab initio and DFT calculations can be used to determine the geometries and relative energies of different conformers. nih.gov

The azetidine ring can undergo a process of ring inversion, where it flips between two puckered conformations. The energy barrier for this inversion can be determined both computationally and experimentally. acs.orgacs.org For the parent azetidine, this barrier is relatively low. However, the presence of substituents can significantly alter the inversion barrier and the equilibrium between the different conformers.

For instance, in L-azetidine-2-carboxylic acid, a proline analogue, the four-membered ring can adopt either a puckered structure depending on the conformation of the peptide backbone. nih.gov This conformational flexibility is in contrast to the more rigid five-membered ring of proline. The presence of substituents can also lead to a preference for an axial or equatorial orientation to minimize steric interactions. nih.gov

NMR spectroscopy is a powerful experimental tool for studying the conformation of azetidines in solution. nih.govnih.govresearchgate.netresearchgate.net The chemical shifts and coupling constants of the ring protons are sensitive to the ring's geometry. For example, the observation of separate signals for axial and equatorial protons at low temperatures can provide information about the ring inversion barrier. researchgate.net

The table below summarizes key parameters related to the conformational analysis of azetidine.

ParameterMethod of DeterminationTypical Values/ObservationsReference
Ring PuckeringAb initio/DFT calculations, X-ray crystallographyThe azetidine ring is non-planar and exists in a puckered conformation. nih.gov
Nitrogen Inversion BarrierDynamic NMR spectroscopy, ab initio calculationsThe energy barrier for pyramidal inversion at the nitrogen atom can be determined. acs.orgacs.org
Substituent EffectsNMR spectroscopy, computational modelingSubstituents influence the degree of ring puckering and the preference for axial/equatorial positions. nih.gov

Influence of Substituents on Ring Conformation

The azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering can be described by a dihedral angle, and the substituent at the 3-position significantly influences the preferred puckered state. In the case of 3-[(4-Methylpentan-2-yl)oxy]azetidine, the large and sterically demanding (4-Methylpentan-2-yl)oxy group is expected to dominate the conformational preference of the ring.

Computational modeling, typically employing Density Functional Theory (DFT) methods, can predict the most stable conformation by calculating the potential energy surface as a function of the ring puckering angle. For this compound, two primary puckered conformations are possible: one where the substituent occupies a pseudo-axial position and another where it is in a pseudo-equatorial position.

Due to the significant steric bulk of the (4-Methylpentan-2-yl)oxy group, it is anticipated that the pseudo-equatorial conformation would be overwhelmingly favored to minimize steric interactions with the protons on the azetidine ring. The pseudo-axial conformation would likely lead to significant 1,3-diaxial-like interactions, destabilizing this arrangement.

Table 1: Theoretical Conformational Analysis of 3-Substituted Azetidines

Substituent at C3Preferred ConformationCalculated Energy Difference (kcal/mol)Puckering Angle (°)
-HPuckeredN/A~37
-OHPseudo-equatorial1.5~35
-FPseudo-axial (protonated N)-0.8~38
-(4-Methylpentan-2-yl)oxy Pseudo-equatorial (Predicted) > 3.0 (Estimated) ~34 (Estimated)

Note: Data for -(4-Methylpentan-2-yl)oxy is a theoretical estimation based on principles of steric hindrance, as specific computational results were not found in the searched literature. The puckering angle for azetidine is based on experimental data. Other values are representative from computational studies on analogous substituted azetidines.

Impact of Conformation on Reactivity and Selectivity

The conformation of the azetidine ring, dictated by the C3 substituent, has a profound effect on the molecule's reactivity and the stereochemical outcome of its reactions. The pseudo-equatorial disposition of the bulky (4-Methylpentan-2-yl)oxy group in the most stable conformer of this compound would present a significant steric shield to one face of the ring.

This steric hindrance would influence reactions in several ways:

N-Substitution: Reactions at the nitrogen atom, such as alkylation or acylation, might experience slightly reduced rates due to the steric bulk of the C3 substituent, although the effect would be less pronounced than for reactions directly on the ring.

Ring-Opening Reactions: Azetidines can undergo nucleophilic ring-opening reactions due to their inherent ring strain. The trajectory of the incoming nucleophile would be heavily influenced by the C3 substituent. Attack at C2 or C4 would likely occur from the face opposite to the bulky substituent, leading to a high degree of stereoselectivity in the product.

Reactions at C2 and C4: For reactions involving deprotonation and subsequent functionalization at the C2 or C4 positions, the approach of the base and the electrophile would be directed to the less sterically hindered face of the ring. This can be exploited to achieve high diastereoselectivity in the synthesis of polysubstituted azetidines.

Table 2: Predicted Stereochemical Outcome of Reactions of this compound

Reaction TypePosition of AttackPredicted Major DiastereomerRationale
Nucleophilic Addition to N-acyliminium ionC2/C4trans to the C3 substituentThe nucleophile will approach from the less sterically hindered face, opposite to the bulky alkoxy group.
Deprotonation and AlkylationC2/C4Alkyl group trans to the C3 substituentThe electrophile will be delivered to the less hindered face of the intermediate enolate or lithiated species.
Ring ExpansionN/AStereochemistry directed by substituentThe conformation of the ring will influence the migratory aptitude of adjacent bonds.

Note: The predictions in this table are based on established principles of stereocontrol in reactions of cyclic compounds and assume that the bulky C3 substituent is the primary directing group.

Future Directions in Azetidine Research

Development of Novel and Efficient Synthetic Routes for Substituted Azetidines

The synthesis of the azetidine (B1206935) core has traditionally been challenging, often requiring harsh conditions or limited in scope. Future research is focused on developing more efficient, versatile, and sustainable methods to access structurally diverse azetidines.

A key area of development is the use of photocatalysis . The visible-light-mediated aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, has emerged as a powerful and mild method for constructing functionalized azetidines. researchgate.netnih.gov This approach allows for the synthesis of highly functionalized and previously inaccessible azetidine structures from readily available precursors under operationally simple conditions. researchgate.net Recent studies have expanded this methodology to include intermolecular reactions, overcoming previous limitations that restricted the reaction to cyclic imines. acs.org This photochemical strategy is not only efficient but also scalable, enabling the production of azetidines on a gram scale. acs.org

Another promising frontier is the Palladium(II)-catalyzed intramolecular C(sp³)–H amination . This method provides a direct route to functionalized azetidines by creating a carbon-nitrogen bond through the activation of a typically inert C-H bond. This strategy offers high functional group tolerance and represents a significant advance in synthesizing complex azetidine derivatives from linear amine precursors. rsc.org

Strain-release synthesis is also gaining traction as a novel disconnection approach. The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allows for the rapid construction of densely functionalized azetidines. rsc.orgresearchgate.net In this method, the release of ring strain drives the formation of the azetidine ring while simultaneously introducing multiple points of diversity.

Furthermore, lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines presents a regioselective route to 3-hydroxyazetidines. Catalysts such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) have been shown to effectively promote the desired 4-exo-tet cyclization, tolerating a wide range of functional groups. frontiersin.org

Synthetic Method Key Features Catalyst/Reagent Example Significance
Aza Paternò–Büchi Reaction Visible-light mediated, mild conditions, broad scope. nih.govresearchgate.netIridium or Ruthenium photocatalysts. rsc.orgnih.govAccess to highly functionalized, complex azetidines. researchgate.net
C(sp³)–H Amination Direct C-N bond formation, high functional group tolerance. rsc.orgPalladium(II) catalysts. rsc.orgEfficient construction from linear precursors. rsc.org
Strain-Release Synthesis Utilizes highly strained precursors, rapid assembly. rsc.orgRadical initiators, organometallics. rsc.orgAccess to densely functionalized azetidines. researchgate.net
Intramolecular Aminolysis Regioselective, tolerant of sensitive functional groups. frontiersin.orgLanthanum(III) trifluoromethanesulfonate (La(OTf)₃). frontiersin.orgProvides a route to 3-hydroxyazetidines. frontiersin.org

Exploration of New Reactivity Modes and Transformations

The inherent ring strain of azetidines is a key driver of their reactivity, making them versatile intermediates for synthesizing more complex molecules. Future research aims to harness this strain in novel chemical transformations.

Ring-opening reactions are a cornerstone of azetidine chemistry. The development of regioselective ring-opening is a major focus, as the outcome is highly dependent on the substituents on the azetidine ring and the nature of the nucleophile. magtech.com.cn For instance, N-activated azetidines can be opened by various nucleophiles, and recent work has focused on achieving high enantioselectivity in these processes using chiral catalysts. acs.org Acid-mediated intramolecular ring-opening has also been identified as a potential decomposition pathway for certain N-substituted azetidines, a crucial consideration in medicinal chemistry. nih.gov A novel "build and release" strategy combines photochemical cyclization to form azetidinol (B8437883) intermediates with a subsequent strain-release ring-opening to generate complex aminodioxolanes. beilstein-journals.org

Ring expansion reactions offer a pathway from the four-membered azetidine ring to larger, pharmaceutically relevant heterocycles like pyrrolidines and piperidines. researchgate.net These transformations often proceed through the formation and rearrangement of azetidinium ylides or other reactive intermediates.

Furthermore, photoredox catalysis is enabling new modes of functionalization without ring cleavage. For example, the decarboxylative alkylation of 3-aryl-3-carboxyazetidines generates tertiary benzylic radicals that can undergo conjugate addition, providing a route to 3,3-disubstituted azetidines. researchgate.netdigitellinc.com This method highlights how the unique electronic properties of the strained ring can influence radical reactivity.

Advancements in Asymmetric Catalysis Utilizing Azetidine Scaffolds

The rigid, puckered conformation of the azetidine ring makes it an attractive scaffold for the design of chiral ligands and organocatalysts. The defined spatial arrangement of substituents can create a well-defined chiral environment, leading to high levels of stereocontrol in catalytic reactions.

Chiral azetidine-derived ligands have been successfully employed in a range of asymmetric transformations, including Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.ukresearchgate.net For instance, azetidine-containing binuclear zinc catalysts have proven effective in asymmetric phospha-Michael additions, where the rigidity of the azetidine scaffold enhances the control of the catalytic pocket and improves enantioselectivity. rsc.org

The desymmetrization of meso-azetidines or azetidinium ions is another powerful strategy. Chiral phosphoric acids have been used as catalysts for the enantioselective desymmetrization of N-acyl azetidines via ring-opening with nucleophiles. rsc.orgrsc.org Computational and experimental studies are elucidating the complex non-covalent interactions between the catalyst, substrate, and nucleophile that govern the high levels of enantioselectivity observed. rsc.org Similarly, chiral hydrogen-bond donor catalysts, such as squaramides, can promote the highly enantioselective ring-opening of azetidinium ions, highlighting the potential of charge recognition in asymmetric catalysis. acs.orgacs.org

Catalyst Type Reaction Key Principle Reported Enantioselectivity
Azetidine-Zinc Catalysts Phospha-Michael AdditionRigid scaffold enhances catalytic pocket control. rsc.orgUp to 99% ee. rsc.org
Chiral Phosphoric Acids Desymmetrization of N-Acyl AzetidinesBifunctional activation of azetidine and nucleophile. rsc.orgUp to 88% ee. rsc.org
Chiral Squaramides Ring-Opening of Azetidinium IonsHydrogen-bond-donor catalysis and charge recognition. acs.orgUp to 91% ee. acs.org

Investigation of Azetidines in Emerging Areas of Chemical Science

Beyond their established role in medicinal chemistry, azetidines are finding applications in a diverse range of emerging scientific fields, driven by their unique structural and chemical properties.

In materials science , the cationic ring-opening polymerization (CROP) of azetidine and its derivatives is used to synthesize linear and hyperbranched polyamines, such as poly(propylenimine) (PPI). rsc.orgrsc.org These polymers have applications as coatings, for CO₂ adsorption, and in gene transfection. rsc.orgacs.org Recent research has focused on understanding the polymerization kinetics to control the polymer architecture and the distribution of primary, secondary, and tertiary amine groups, which is crucial for optimizing material properties. acs.org Azetidinium salts are also being investigated for the surface modification of nanocrystalline cellulose (B213188) to create novel biocomposite materials. chalmers.se

In chemical biology , azetidines are being incorporated into fluorescent probes. By replacing the dimethylamine (B145610) groups in common fluorophores with a strained azetidine ring, non-radiative decay pathways can be limited, leading to significantly improved photophysical properties, such as higher quantum yields. nih.gov These azetidine-containing fluorophores could serve as sensitive probes to study biological microenvironments. nih.gov

A particularly novel application is in the field of energetic materials . Densely functionalized azetidines, synthesized via scalable photochemical methods, are being explored as new energetic compounds. The high nitrogen content and ring strain contribute to their energetic properties, and subtle changes in stereochemistry can significantly impact physical properties like melting point and density, making them tunable candidates for solid melt-castable explosives or liquid propellant plasticizers. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-Methylpentan-2-yl)oxy]azetidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, the azetidine ring can be functionalized via reaction with 4-methylpentan-2-ol derivatives under basic conditions (e.g., triethylamine) to introduce the alkoxy group . Temperature control (0–25°C) and anhydrous solvents (e.g., THF or DCM) are critical to minimize side reactions. Yield optimization often requires stoichiometric adjustments of the alkoxide precursor and monitoring by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the azetidine ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>95% is typical for research-grade material). Polarimetric analysis may be required if chirality is introduced during synthesis .

Q. How should researchers handle storage and stability concerns for this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and hydrolysis. Stability studies suggest degradation occurs above 40°C or in protic solvents (e.g., water or methanol), forming azetidine ring-opened byproducts. Regular NMR or LC-MS checks are recommended for long-term storage .

Advanced Research Questions

Q. What strategies can optimize reaction efficiency in complex derivatization of this compound?

  • Methodological Answer : Use flow chemistry for precise control of reaction parameters (residence time, temperature) during multi-step syntheses. Catalytic systems like Pd/C or Ru-based catalysts enhance regioselectivity in cross-coupling reactions. Kinetic studies via in-situ IR or Raman spectroscopy help identify rate-limiting steps .

Q. How can computational modeling predict biological interactions or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the azetidine nitrogen, to predict nucleophilic reactivity. Molecular docking simulations (AutoDock Vina) assess binding affinity to biological targets (e.g., GPCRs or enzymes) by analyzing steric and electronic complementarity .

Q. How should researchers address contradictory data in reaction outcomes or bioactivity assays?

  • Methodological Answer : Conduct fractional factorial design (FFD) experiments to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies. For bioactivity conflicts, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for compound stability in buffer systems .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer : Column chromatography becomes inefficient at >10 g scales; switch to recrystallization (using ethyl acetate/hexane) or centrifugal partition chromatography (CPC). For persistent impurities (e.g., diastereomers), chiral stationary-phase HPLC or enzymatic resolution may be required .

Q. How does solvent choice impact the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the azetidine oxygen in SN2 reactions, while non-polar solvents (toluene) favor radical-based pathways. Oxidation with mCPBA in dichloromethane yields stable N-oxide derivatives, whereas aqueous H₂O₂ risks ring cleavage .

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